1-(3,4-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one
CAS No.:
Cat. No.: VC18829278
Molecular Formula: C11H9ClF4O
Molecular Weight: 268.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9ClF4O |
|---|---|
| Molecular Weight | 268.63 g/mol |
| IUPAC Name | 1-[3,4-bis(difluoromethyl)phenyl]-3-chloropropan-1-one |
| Standard InChI | InChI=1S/C11H9ClF4O/c12-4-3-9(17)6-1-2-7(10(13)14)8(5-6)11(15)16/h1-2,5,10-11H,3-4H2 |
| Standard InChI Key | MYITUPKPMZCITN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)CCCl)C(F)F)C(F)F |
Introduction
Chemical Identity and Structural Features
Nomenclature and Identifiers
The IUPAC name for this compound is 1-[3,4-bis(difluoromethyl)phenyl]-3-chloropropan-1-one, reflecting the positions of the difluoromethyl groups on the phenyl ring and the chlorinated propanone moiety . Key identifiers include:
The molecular formula confirms the presence of 11 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 4 fluorine atoms, and 1 oxygen atom.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-(3,4-bis(difluoromethyl)phenyl)-3-chloropropan-1-one generally involves a multi-step process:
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Friedel-Crafts Acylation:
A benzene derivative substituted with difluoromethyl groups undergoes acylation using propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl) to form the propanone backbone. -
Chlorination:
The propanone side chain is chlorinated at the 3-position using reagents such as sulfuryl chloride (SOCl) or phosphorus pentachloride (PCl). -
Purification:
Column chromatography or recrystallization isolates the final product, ensuring high purity (>95%).
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost efficiency and yield optimization. Key parameters include:
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Catalyst Loading: Reduced AlCl usage to minimize waste.
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Solvent Selection: Dichloromethane (DCM) or chlorobenzene for improved reaction kinetics.
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Temperature Control: Maintaining 0–5°C during chlorination to prevent side reactions.
Chemical Reactivity and Functional Transformations
Nucleophilic Substitutions
The chlorine atom in the propanone chain is susceptible to nucleophilic attack, enabling transformations such as:
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Hydrolysis: Forms 3-hydroxypropanone derivatives under basic conditions.
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Amination: Reacts with amines to yield secondary or tertiary amines.
Ketone-Mediated Reactions
The carbonyl group participates in:
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Grignard Additions: Formation of tertiary alcohols.
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Reductions: Catalytic hydrogenation to produce chlorinated alcohols.
Electrophilic Aromatic Substitution
The electron-deficient phenyl ring (due to -CFH groups) undergoes nitration or sulfonation at elevated temperatures, though reactivity is moderated by steric hindrance .
Applications in Research and Industry
Pharmaceutical Intermediate
This compound serves as a precursor in synthesizing fluorinated drug candidates. Its chlorine and ketone functionalities allow modular derivatization, particularly in antipsychotic and antifungal agents.
Agrochemical Development
The difluoromethyl groups enhance lipophilicity, improving pesticide penetration through insect cuticles. Research highlights its utility in proto-insecticides targeting acetylcholinesterase.
Material Science
Fluorinated aromatic ketones are explored as monomers for high-performance polymers. Their thermal stability and resistance to oxidation make them suitable for aerospace coatings.
Comparative Analysis with Structural Analogs
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| 1-(3,4-Dimethylphenyl)-3-chloropropan-1-one | Replaces -CFH with -CH, reducing electronegativity. | |
| 1-(4-Chlorophenyl)-3-fluoropropan-1-one | Lacks difluoromethyl groups, limiting steric effects. |
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